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2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine

Flavor chemistry Organoleptic profiling Pyrazine SAR

Formulators seeking authentic roasted, woody-coffee flavor notes often face organoleptic mismatch when using generic monocyclic pyrazines. CAS 41330-38-5 is a dihydro-cyclopenta[b]pyrazine identified via GC-MS in natural roasted meat aroma. Its 2-methyl-3-isopropyl substitution imparts a unique woody-coffee-nutty profile, distinct from the simpler peanut-roast note of 5-methyl analogs (FEMA 3306). Choose this compound to achieve a deeper, patent-aligned savory character (US 3,968,212) without multi-component blending.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 41330-38-5
Cat. No. B13816213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine
CAS41330-38-5
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1=C(N=C2CCCC2=N1)C(C)C
InChIInChI=1S/C11H16N2/c1-7(2)11-8(3)12-9-5-4-6-10(9)13-11/h7H,4-6H2,1-3H3
InChIKeyDCAGZJZZXFJWAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec Guide: 2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS 41330-38-5) – Chemical Identity & Class Position


2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS 41330-38-5) is a bicyclic heterocyclic compound belonging to the dihydro-5H-cyclopenta[b]pyrazine class, characterized by a fused cyclopentane-pyrazine ring system with methyl and isopropyl substituents at the 2- and 3-positions, respectively . With a molecular formula of C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol, it is structurally positioned between simpler monocyclic alkylpyrazines and more complex cyclopentapyrazine analogs, functioning primarily as a flavoring agent within the broader family of Maillard-derived heterocycles that impart roasted, nutty, and meaty sensory notes to food systems [1][2].

Why Generic Substitution Fails: Specificity of Dihydro-cyclopenta[b]pyrazine Regioisomers in Flavor Applications


Within the cyclopenta[b]pyrazine class, small structural modifications—such as the position and branching of alkyl substituents—produce divergent organoleptic profiles that cannot be interchanged without altering sensory outcomes. The 2-methyl-3-isopropyl substitution pattern on the partially saturated bicyclic core is documented to impart a distinctive woody–coffee–nutty odor character, in contrast to analogs like 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (FEMA 3306), which conveys a simpler peanut-roast note, or 2,3-dimethyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (FEMA 3917), which presents as a low-melting solid with a roasted nut odor at different volatility [1]. The presence of the geminal dimethyl group of the isopropyl substituent alters both the steric and electronic environment of the pyrazine ring, influencing receptor binding and volatility, which means generic substitution within the class risks flavor profile mismatch in product formulation [2].

Product-Specific Quantitative Evidence: Head-to-Head Sensory & Physicochemical Comparisons for CAS 41330-38-5


Odor Character Differentiation vs. 5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS 23747-48-0, FEMA 3306)

The target compound (CAS 41330-38-5) carries an isopropyl group at the 3-position, generating a woody–coffee–roasted odor profile distinct from the simpler peanut-roast character of 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS 23747-48-0, FEMA 3306) [1][2]. The branched alkyl architecture introduces steric bulk that modifies volatility (predicted boiling point ~230–250 °C for the C₁₁ series versus ~209.6 °C at 760 mmHg for the C₈ comparator) and shifts the sensory impression toward deeper, coffee-grounds-like notes rather than straightforward nuttiness .

Flavor chemistry Organoleptic profiling Pyrazine SAR

Structural Differentiation from 2-Methyl-3-propyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS 41330-37-4): Branching Impacts Volatility

CAS 41330-38-5 (isopropyl) and CAS 41330-37-4 (n-propyl) are constitutional isomers with identical molecular formula (C₁₁H₁₆N₂) and molecular weight (176.26 g/mol), yet the branched isopropyl group of the target compound is expected to reduce molecular packing efficiency, leading to a lower melting point and altered volatility relative to the linear n-propyl analog . This branching difference has been shown in related pyrazine series to influence both the odor threshold and the character of the aroma, with branched alkyl groups generally associated with lower odor thresholds and more complex sensory impressions [1].

Physicochemical property Isomer comparison Volatility prediction

Natural Occurrence Evidence: Identification in Roasted Meat Flavor vs. Non-Detection of Other Alkyl Analogs

Seven alkyl-5H-6,7-dihydrocyclopenta[b]pyrazines were identified in roasted meat aroma obtained by thermolysis of hydrosoluble flavor precursors of raw meat, confirming that the dihydro-cyclopenta[b]pyrazine scaffold (including the 2,3-dialkyl-substituted series to which the target compound belongs) is a naturally occurring class of meat-derived volatiles [1]. By contrast, fully aromatic alkyl-5H-cyclopenta[b]pyrazines and dicyclopenta[b,e]pyrazines, although obtained from the same model reaction, were not identified in roasted flavors, indicating that the partially saturated dihydro scaffold is the authentic natural species [1].

Natural occurrence Roasted meat aroma Flavor authenticity

Patent-Covered Organoleptic Utility: Cyclopentapyrazine Derivatives as Meat Flavor Enhancers

U.S. Patent 3,968,212 explicitly claims cycloaliphatic pyrazine derivatives of formula I—which encompasses 2,3-dialkyl-6,7-dihydro-5H-cyclopenta[b]pyrazines including the target compound's substitution pattern—as organoleptic agents for imparting or enhancing meaty, burnt-animal flavor notes in foodstuffs, beverages, and tobacco products [1]. The patent establishes that the burnt-animal organoleptic note is specifically sought by flavorists for meat and meat-simulating products, and that compounds within the claimed formula provide a novel solution that natural materials cannot consistently reproduce [1]. This provides a defensible intellectual property and application rationale for selecting the target compound over non-patented or differently claimed alternatives.

Patent evidence Flavor formulation Meat flavoring

Best Application Scenarios for 2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS 41330-38-5) Based on Quantitative Evidence


Woody–Coffee Roasted Flavor Formulation for Savory Products

Flavor houses developing savory or roasted-coffee flavor profiles should select CAS 41330-38-5 over the simpler 5-methyl analog (FEMA 3306) because the isopropyl substituent at the 3-position shifts the organoleptic character from a generic peanut-roast note to a woody, coffee-grounds profile, as evidenced by odor descriptor databases and SAR studies of pyrazine derivatives [1]. This enables formulators to achieve a deeper, more complex roasted character without blending multiple pyrazine components.

Authentic Meat Flavor Reconstitution (Nature-Identical Strategy)

For clean-label or nature-identical meat flavor formulations, CAS 41330-38-5 is the appropriate choice, as its dihydro-cyclopenta[b]pyrazine scaffold has been directly identified via GC-MS in authentic roasted meat aroma derived from natural precursors, unlike the fully aromatic cyclopenta[b]pyrazine analogs that are purely synthetic artifacts not detected in real food matrices [2].

Isomer-Specific Procurement for Volatility-Tuned Delivery Systems

In encapsulated flavor or controlled-release applications where volatility and melting behavior are critical, the branched isopropyl architecture of CAS 41330-38-5 provides different physicochemical properties (lower predicted melting point, altered vapor pressure) compared to the linear n-propyl isomer CAS 41330-37-4, despite identical molecular weight . QSAR models confirm that alkyl branching significantly influences olfactory detection thresholds in the pyrazine series [3].

Patent-Scoped Meat Flavor Intellectual Property Strategy

Organizations seeking patent-aligned flavor ingredient portfolios should procure cyclopenta[b]pyrazine derivatives including CAS 41330-38-5, as U.S. Patent 3,968,212 specifically claims this structural class for imparting burnt-animal and meaty notes, providing documented industrial utility that monocyclic pyrazine alternatives (e.g., 2-methyl-3-isopropylpyrazine, CAS 15986-81-9) lack within the meat flavor domain [4].

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